molecular formula C9H8BrFN2O2 B8171019 2-Bromo-5-fluoro-N-(oxetan-3-yl)isonicotinamide

2-Bromo-5-fluoro-N-(oxetan-3-yl)isonicotinamide

Cat. No.: B8171019
M. Wt: 275.07 g/mol
InChI Key: NMHYXBADZXZBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluoro-N-(oxetan-3-yl)isonicotinamide is a chemical compound that belongs to the class of isonicotinamides It features a bromine atom at the second position, a fluorine atom at the fifth position, and an oxetane ring attached to the nitrogen atom of the isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-N-(oxetan-3-yl)isonicotinamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Oxetane Ring: The oxetane ring can be introduced through cyclization reactions involving appropriate precursors.

    Amidation: The final step involves the formation of the isonicotinamide moiety by reacting the intermediate with oxetan-3-amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-N-(oxetan-3-yl)isonicotinamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atom or other functional groups.

    Cyclization and Ring-Opening Reactions: The oxetane ring can participate in cyclization or ring-opening reactions, leading to the formation of different structural analogs.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-Bromo-5-fluoro-N-(oxetan-3-yl)isonicotinamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.

    Chemical Biology: The compound can serve as a probe to investigate cellular pathways and molecular mechanisms.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-N-(oxetan-3-yl)isonicotinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring and halogen atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoroisonicotinamide: Lacks the oxetane ring, which may affect its chemical reactivity and biological activity.

    5-Fluoro-N-(oxetan-3-yl)isonicotinamide: Lacks the bromine atom, potentially altering its interaction with molecular targets.

    2-Bromo-N-(oxetan-3-yl)isonicotinamide: Lacks the fluorine atom, which may influence its electronic properties and reactivity.

Uniqueness

2-Bromo-5-fluoro-N-(oxetan-3-yl)isonicotinamide is unique due to the presence of both bromine and fluorine atoms, as well as the oxetane ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-5-fluoro-N-(oxetan-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2O2/c10-8-1-6(7(11)2-12-8)9(14)13-5-3-15-4-5/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHYXBADZXZBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC(=O)C2=CC(=NC=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.